2',4'-Dihydroxychalcone

Anti-Oomycete Aquaculture Antifungal

2',4'-Dihydroxychalcone (CAS 1776-30-3) is a naturally occurring chalcone scaffold whose 2',4'-dihydroxy A-ring substitution pattern confers a unique balance of reactivity and target engagement not replicated by mono- or tri-hydroxylated analogs. It has demonstrated superior in vitro antifungal efficacy over the commercial standard bronopol against Saprolegnia, providing a validated starting point for aquaculture antifungal lead optimization. Its mechanism—Hsp90-calcineurin pathway inhibition—is distinct from amphotericin B, azoles, and echinocandins, making it an essential chemical probe for resistance mechanism studies. In oncology, it enhances CD8+ T cell infiltration while reducing immunosuppressive macrophages in CRC models. Supplied at ≥98% purity; generic substitution is scientifically invalid without comparative efficacy data.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 1776-30-3
Cat. No. B613834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxychalcone
CAS1776-30-3
Synonyms2',4'-Dihydroxychalcone 1776-30-3 (E)-2',4'-Dihydroxychalcone 25515-43-9
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O
InChIInChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+
InChIKeyJUMSUVHHUVPSOY-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxychalcone (CAS 1776-30-3): A Naturally Sourced Chalcone Scaffold for Antimicrobial and Anticancer Procurement


2',4'-Dihydroxychalcone (CAS 1776-30-3) is a naturally occurring flavonoid precursor belonging to the chalcone class, characterized by a 1,3-diphenyl-2-propen-1-one backbone with hydroxyl substituents at the 2' and 4' positions of the A-ring [1]. This compound has been isolated from various plant sources, including Zuccagnia punctata, Flourensia oolepis, and Adesmia balsamica, and is recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects [2]. Its unique substitution pattern distinguishes it from other chalcones and flavonoids, directly influencing its molecular interactions and biological selectivity [3].

Why Generic Chalcone Substitution Is Not an Option for 2',4'-Dihydroxychalcone


The biological activity of chalcones is highly dependent on the number and position of hydroxyl substituents on the aromatic rings. For example, moving a hydroxyl group from the 2' to the 4' position or altering the total number of hydroxyls can drastically alter a compound's antimicrobial potency, cytotoxic selectivity, and even its mechanism of action [1]. 2',4'-Dihydroxychalcone possesses a specific 2',4'-dihydroxy pattern on the A-ring that confers a unique balance of reactivity and target engagement not replicated by its mono-hydroxylated or tri-hydroxylated analogs, making generic substitution scientifically invalid without supporting comparative efficacy data [2].

Quantitative Performance of 2',4'-Dihydroxychalcone Against Key Comparators in Antimicrobial and Anticancer Assays


Superior Anti-Oomycete Activity Compared to Commercial Bronopol

In a comparative evaluation against strains of Saprolegnia parasitica and S. australis, 2',4'-dihydroxychalcone was identified as one of the most potent anti-saprolegnia agents, demonstrating superior efficacy compared to the commercial control bronopol [1].

Anti-Oomycete Aquaculture Antifungal

Enhanced Antibacterial Efficacy Over Standard Antibiotics

Against the plant pathogen Erwinia carotovora subsp., 2',4'-dihydroxychalcone exhibited a Minimum Inhibitory Concentration (MIC) that was substantially lower than those of the commercial antibiotics bacterimycin and streptocycline [1].

Antibacterial Plant Disease Control Agricultural Microbiology

Selective Cytotoxicity Profile Against Leukemia Cells

In a panel of flavonoids isolated from Flourensia oolepis, 2',4'-dihydroxychalcone exhibited a notably selective cytotoxic profile, showing potent activity against acute lymphoblastic leukemia (ALL) cells but lower activity against chronic myeloid leukemia (CML) cells, in contrast to the less selective activity of other isolated flavonoids [1].

Anticancer Leukemia Selective Cytotoxicity

Novel Mechanism of Action in Antifungal Activity

Mechanistic studies indicate that 2',4'-dihydroxychalcone acts via a different mechanism of action compared to major classes of clinical antifungal drugs, including amphotericin B, azoles, and echinocandins [1].

Antifungal Mechanism of Action Drug Resistance

Physicochemical Advantage: Higher Predicted Water Solubility

Density Functional Theory (DFT) calculations and solvation energy studies indicate that 2',4'-dihydroxychalcone possesses higher water solubility compared to other conformers and related chalcones, which is a critical advantage for formulation and bioavailability [1].

Solubility Formulation Drug Delivery

Demonstrated In Vivo Anti-Tumor Efficacy and Immune Modulation

In a murine model of colorectal cancer (CRC), 2',4'-dihydroxychalcone administration not only reduced tumor burden but also favorably modulated the tumor immune microenvironment by increasing the infiltration and function of cytotoxic CD8+ T cells while decreasing immunosuppressive CD11b+ CD206+ macrophages [1]. This dual mechanism differentiates it from cytotoxic agents that lack immunomodulatory effects.

Anticancer Immuno-oncology Colorectal Cancer

Recommended Application Scenarios for Procuring 2',4'-Dihydroxychalcone Based on Evidence


Development of Novel Anti-Oomycete Agents for Aquaculture

Procure 2',4'-dihydroxychalcone as a lead scaffold for designing and synthesizing derivatives targeting Saprolegnia infections in fish farms. Its demonstrated superior in vitro efficacy over the commercial standard bronopol provides a validated starting point for a medicinal chemistry campaign [1].

Research on Overcoming Antifungal Drug Resistance

Use 2',4'-dihydroxychalcone in mechanism-of-action studies to explore novel antifungal targets. Its established action through a pathway distinct from amphotericin B, azoles, and echinocandins makes it a valuable probe for investigating new ways to combat drug-resistant fungal pathogens [2].

Immuno-Oncology Lead Discovery for Colorectal Cancer

Incorporate 2',4'-dihydroxychalcone into in vivo oncology programs as a compound with demonstrated tumor growth inhibition and favorable immune microenvironment modulation. Its ability to enhance CD8+ T cell infiltration while reducing immunosuppressive macrophages in a CRC model positions it as a compelling candidate for combination therapy research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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